molecular formula C18H20N4O B7142779 4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile

4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile

Cat. No.: B7142779
M. Wt: 308.4 g/mol
InChI Key: WOZLMSWKPVUZKU-UHFFFAOYSA-N
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Description

4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring is then introduced through a series of substitution reactions, and the final product is obtained by coupling the imidazole-piperidine intermediate with benzonitrile under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions under controlled conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The benzonitrile group contributes to the overall stability and lipophilicity of the molecule, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-(3-imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-6-8-21(12-17(14)22-9-7-20-13-22)18(23)10-15-2-4-16(11-19)5-3-15/h2-5,7,9,13-14,17H,6,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZLMSWKPVUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N2C=CN=C2)C(=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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